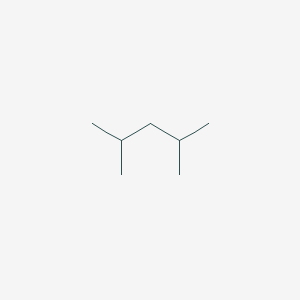

2,4-Dimethylpentane

説明

特性

IUPAC Name |

2,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHMBWZPUJHVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059358 | |

| Record name | 2,4-Dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

79.4 [mmHg] | |

| Record name | 2,4-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-08-7 | |

| Record name | 2,4-Dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT8Q9QOHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Chemical Properties of 2,4-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentane, an isomer of heptane, is a branched-chain alkane with significant applications as a solvent and in fuel formulations.[1] Its branched structure confers a high octane rating, making it a desirable component in gasoline to prevent knocking.[1] This technical guide provides an in-depth overview of the core fundamental chemical and physical properties of this compound, complete with experimental methodologies and structured data for ease of reference.

Chemical and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 108-08-7 | [3][4] |

| Molecular Formula | C₇H₁₆ | [2][3] |

| Molecular Weight | 100.20 g/mol | [2][4] |

| SMILES | CC(C)CC(C)C | [2] |

| InChI Key | BZHMBWZPUJHVEE-UHFFFAOYSA-N | [2] |

Table 2: Physical and Thermochemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Odor | Hydrocarbon-like | [3] |

| Density | 0.673 g/mL at 25 °C | [4][5] |

| Boiling Point | 80 °C to 80.4 °C | [1][4] |

| Melting Point | -123 °C to -119.9 °C | [1][6] |

| Flash Point | -12 °C (10 °F) | [6] |

| Refractive Index | 1.381 to 1.382 (at 20 °C) | [4][6] |

| Vapor Pressure | 79.4 mmHg | [2] |

| Solubility in Water | Insoluble (4.41 mg/kg at 25 °C) | [7][8] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, alcohol, and ether | [6] |

Logical Relationship of Key Properties

The following diagram illustrates the logical connections between the fundamental properties of this compound.

Experimental Protocols

Detailed experimental procedures for determining the key properties of this compound are outlined below. These methodologies are based on standard laboratory practices and established testing standards.

Determination of Boiling Point

The boiling point of this compound can be determined using a Thiele tube apparatus, a technique suitable for small sample volumes.[9]

Methodology:

-

A small sample of this compound (less than 0.5 mL) is placed in a small glass vial (Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The vial is attached to a thermometer, ensuring the bottom of the vial is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Density

The density of a volatile liquid like this compound can be accurately measured using a pycnometer or a volumetric flask.

Methodology:

-

A clean, dry volumetric flask of a known volume (e.g., 100 mL) with a stopper is accurately weighed.

-

The flask is filled to the calibration mark with this compound, ensuring the bottom of the meniscus is on the line.

-

The flask is stoppered to prevent evaporation and reweighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

Determination of Melting Point

The melting point of this compound, which is very low, is determined using a specialized low-temperature apparatus. The general principle involves cooling a sample and observing the temperature at which the solid phase transitions to a liquid.

Methodology:

-

A small amount of the sample is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus capable of reaching and controlling temperatures as low as -130°C.

-

The sample is cooled until it solidifies completely.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Determination of Solubility

The solubility of a hydrocarbon like this compound in water can be determined by a multiple equilibration procedure, which relies on the analysis of the vapor phase.

Methodology:

-

A known volume of water and an excess of this compound are placed in a sealed container with a known headspace volume.

-

The container is agitated at a constant temperature until equilibrium is reached between the liquid and vapor phases.

-

A sample of the headspace gas is withdrawn and analyzed using gas chromatography (GC) to determine the concentration of this compound in the vapor phase.

-

Using the partition coefficient, which is the ratio of the concentration in the vapor phase to the concentration in the liquid phase, and the known vapor pressure of pure this compound, the solubility in water can be calculated.

Determination of Refractive Index

The refractive index of this compound is determined using a refractometer, following a standard test method such as ASTM D1218.[2][3]

Methodology:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The temperature of the prism is controlled, typically at 20 °C.

-

Light is passed through the sample, and the instrument measures the angle of refraction.

-

The refractive index is read directly from the instrument's scale or digital display.[2]

Determination of Flash Point

The flash point of this compound is determined using a closed-cup tester, as it is a highly flammable liquid. Standard methods such as ASTM D56 (Tag Closed Cup) or ASTM D93 (Pensky-Martens Closed Cup) are commonly used.[10][11]

Methodology:

-

A specified volume of this compound is placed in the test cup of the apparatus.

-

The cup is sealed with a lid containing an ignition source, a thermometer, and a stirrer.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite momentarily.[11]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple due to its symmetry. It exhibits signals in the upfield region (typically 0.8–1.2 ppm), which is characteristic of saturated hydrocarbons. The spectrum shows three distinct chemical environments for the protons.[6]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of this compound displays three signals, corresponding to the three different carbon environments in the molecule. These signals also appear in the upfield region (10–50 ppm).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong C-H stretching vibrations between 2880 and 2940 cm⁻¹ and C-H deformation vibrations between 1365 and 1480 cm⁻¹. The region from approximately 400 to 1500 cm⁻¹ serves as a "fingerprint" region for identification.[12]

Safety Information

This compound is a highly flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways. It can cause skin irritation and may cause drowsiness or dizziness.[6] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be strictly followed. GHS hazard pictograms associated with this compound include the flame, health hazard, and exclamation mark symbols.[1]

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. petrolube.com [petrolube.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scimed.co.uk [scimed.co.uk]

- 11. delltech.com [delltech.com]

- 12. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis and Preparation of 2,4-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 2,4-dimethylpentane, a branched-chain alkane of significant interest in various chemical applications. While primarily utilized as a high-octane component in gasoline and as an industrial solvent, its synthesis provides a valuable case study in catalytic hydrocarbon transformations. This document details the core methodologies for its preparation, including the alkylation of isobutane with propylene, hydroisomerization of n-heptane, and the hydrogenation of corresponding alkenes. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a resource for researchers in organic synthesis and catalysis. Although not a direct pharmacological agent, the synthesis of high-purity hydrocarbons like this compound is pertinent to the broader field of chemical synthesis, which underpins drug discovery and development.

Introduction

This compound is a saturated acyclic hydrocarbon with the chemical formula C₇H₁₆. It is one of the isomers of heptane and is notable for its branched structure, which imparts a high octane rating, making it a desirable component in fuel formulations.[1] Beyond its application in the fuel industry, its properties as a non-polar solvent make it relevant in various chemical processes. This guide focuses on the key synthetic methodologies for obtaining this compound, providing detailed insights into the reaction conditions, catalysts, and expected outcomes.

Synthetic Methodologies

The synthesis of this compound can be achieved through several primary routes, each with distinct advantages and challenges. The most prominent methods include:

-

Alkylation of Isobutane with Propylene: This is the most common industrial method for producing this compound.[2]

-

Hydroisomerization of n-Heptane: A catalytic process that rearranges the linear structure of n-heptane into its branched isomers.

-

Hydrogenation of 2,4-Dimethyl-1-pentene or 2,4-Dimethyl-2-pentene: A straightforward method involving the saturation of a carbon-carbon double bond.[3]

The following sections will delve into the specifics of each of these synthetic pathways.

Alkylation of Isobutane with Propylene

The acid-catalyzed alkylation of isobutane with propylene is a cornerstone of petroleum refining for the production of high-octane gasoline components, collectively known as alkylate. This compound is a significant constituent of this alkylate.[2]

Reaction Mechanism

The reaction proceeds via a carbocation mechanism, initiated by the protonation of propylene by a strong acid catalyst to form a secondary carbocation. This carbocation then reacts with isobutane. The overall process involves a series of complex reactions including initiation, propagation, and termination steps.

Catalytic Systems

Several strong acid catalysts are employed for this reaction, with sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) being the most common in industrial settings.[4] More recently, solid acid catalysts and ionic liquids have been investigated as more environmentally benign alternatives.

Experimental Protocol: Sulfuric Acid Catalyzed Alkylation (Conceptual Laboratory Procedure)

While industrial-scale production is continuous, a batch-wise laboratory procedure can be conceptualized as follows:

Materials:

-

Concentrated Sulfuric Acid (95-98%)

-

Liquefied Isobutane

-

Propylene Gas

-

Ice-salt bath

-

Pressurized reaction vessel equipped with a stirrer, gas inlet, and temperature probe

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with chilled concentrated sulfuric acid. The reactor is then cooled to a temperature between 0 and 10°C using an ice-salt bath.

-

Reactant Introduction: A molar excess of liquefied isobutane is introduced into the reactor.

-

Reaction Initiation: Propylene gas is slowly bubbled into the vigorously stirred isobutane-acid mixture. The temperature should be carefully monitored and maintained within the desired range.

-

Reaction Time: The reaction is allowed to proceed for a specified duration, typically ranging from 30 minutes to several hours.

-

Quenching and Work-up: The reaction is quenched by venting the excess propylene and isobutane (with appropriate safety measures). The reaction mixture is allowed to settle, and the upper hydrocarbon layer is carefully separated from the acid layer.

-

Neutralization and Drying: The hydrocarbon layer is washed with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation to isolate this compound from other isomers and byproducts.

Quantitative Data

The yield and selectivity of this compound are highly dependent on the reaction conditions and the catalyst used.

| Catalyst | Temperature (°C) | Pressure | Isobutane:Propylene Ratio | Yield of C7 Isomers (%) | Selectivity for this compound (%) |

| Sulfuric Acid | 0 - 10 | Sufficient to maintain liquid phase | High molar excess | Variable | Moderate to High |

| Hydrofluoric Acid | 25 - 40 | Sufficient to maintain liquid phase | High molar excess | Variable | Moderate to High |

| Composite Ionic Liquid | ~15 | Atmospheric | ~68:1 | ~78.9 | High |

Note: The data presented is a summary from various sources and may not represent optimized conditions.

Experimental Workflow

Caption: A conceptual workflow for the synthesis of this compound via alkylation.

Hydroisomerization of n-Heptane

Hydroisomerization is a catalytic process that converts linear alkanes, such as n-heptane, into their more valuable branched isomers. This method is particularly relevant for upgrading the octane number of naphtha streams in refineries.

Catalytic Systems

This process typically employs bifunctional catalysts that possess both acidic and metallic sites. The metallic component (e.g., platinum, palladium) is responsible for dehydrogenation and hydrogenation, while the acidic support (e.g., zeolites, sulfated zirconia) facilitates the isomerization of the resulting alkene intermediates.[5]

Experimental Protocol: Hydroisomerization over a Pt/Zeolite Catalyst

The following protocol is based on a continuous flow fixed-bed reactor system.[6]

Materials:

-

n-Heptane (high purity)

-

Hydrogen gas (high purity)

-

Bifunctional catalyst (e.g., Pt supported on HY-zeolite)

-

Fixed-bed reactor (stainless steel)

-

Furnace with temperature controller

-

Gas flow controllers

-

Condenser and collection system

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Activation: The catalyst is packed into the fixed-bed reactor. Prior to the reaction, the catalyst is activated in situ by heating under a flow of hydrogen at a high temperature (e.g., 400°C) for several hours to reduce the metal component.

-

Reaction Setup: The reactor is brought to the desired reaction temperature (e.g., 250-350°C) and pressure.

-

Reactant Feed: A continuous flow of hydrogen and n-heptane vapor is introduced into the reactor at a controlled rate. The molar ratio of hydrogen to n-heptane is a critical parameter.

-

Reaction: The reactants pass through the catalyst bed where hydroisomerization occurs.

-

Product Collection and Analysis: The reactor effluent is cooled in a condenser to liquefy the products, which are collected. The gaseous and liquid products are then analyzed by gas chromatography to determine the conversion of n-heptane and the selectivity towards different isomers, including this compound.

Quantitative Data

The product distribution in n-heptane hydroisomerization is a complex function of the catalyst and operating conditions.

| Catalyst | Temperature (°C) | Pressure (bar) | H₂/n-heptane ratio | n-Heptane Conversion (%) | Isomer Selectivity (%) |

| Pt/Sulfated Zirconia | 200 | 18.5 | High | ~53 | ~70-78 |

| MoOx-Pd/Ce-MCM-48 | 300 | 10 | 12:1 | 58.7 | 91.2 |

| Pt/HY-Zeolite | 275 | Atmospheric | Variable | ~75-85 | ~55-70 |

Note: Isomer selectivity refers to the percentage of converted n-heptane that forms branched isomers.[5][6][7]

Experimental Workflow

References

- 1. (560eb) Isobutane Alkylation Kinetics with Mixed C4 Olefins Catalyzed By Sulfuric Acid | AIChE [proceedings.aiche.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. static.horiba.com [static.horiba.com]

- 5. Industrial Aplication of Catalytic Systems for n-Heptane Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Study on the preparation and n -heptane isomerization performance of MoO x -Pd/Ce-MCM-48 catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08454J [pubs.rsc.org]

Spectroscopic Analysis of 2,4-Dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylpentane, a branched alkane of interest in various chemical and pharmaceutical applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound (C₇H₁₆) is a saturated hydrocarbon characterized by its branched structure. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering valuable data for scientists and researchers. Due to its molecular symmetry, the NMR spectra of this compound are notably simpler than its isomeric forms, providing a clear example of the impact of molecular structure on spectroscopic output.[1][2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the symmetry of this compound, its NMR spectra exhibit a reduced number of signals, simplifying spectral interpretation.[1][2]

The proton NMR spectrum of this compound is characterized by three distinct signals, all appearing in the upfield region (0.8–1.2 ppm), which is typical for saturated hydrocarbons.[2] The integration ratio of these signals is 12:2:2, corresponding to the different proton environments in the molecule.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| a | ~0.89 | 12H | Doublet | -CH₃ (C1, C5, and the two methyls on C2 and C4) |

| b | ~1.12 | 2H | Multiplet | -CH₂- (C3) |

| c | ~1.64 | 2H | Multiplet | -CH- (C2, C4) |

Solvent: CDCl₃, Reference: TMS at 0.0 ppm. Data sourced from various spectral databases.

Owing to its symmetrical structure, the ¹³C NMR spectrum of this compound displays only three signals, indicating three unique carbon environments.[1] All signals are found in the upfield region, characteristic of sp³ hybridized carbon atoms in alkanes.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 22.87 | -CH₃ (C1, C5, and the two methyls on C2 and C4) |

| 2 | 25.60 | -CH- (C2, C4) |

| 3 | 48.85 | -CH₂- (C3) |

Solvent: CDCl₃, Reference: TMS at 0.0 ppm. Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is relatively simple, dominated by absorptions corresponding to C-H and C-C bond vibrations.[4] The absence of significant peaks outside of these regions confirms the lack of functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2940 - 2880 | Strong | C-H Stretch | CH₂, CH₃ groups |

| 1480 - 1365 | Strong | C-H Bend | CH₂, CH₃ groups |

| 1175 - 1140 | Strong | C-C Skeletal | C-(CH₃)₂ group |

| 840 - 790 | Strong | C-C Skeletal | C-(CH₃)₂ group |

Sample preparation: Liquid film.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by extensive fragmentation, which is typical for branched alkanes. The molecular ion peak (M⁺) at m/z 100 is often weak or absent due to the instability of the parent ion.[5] The base peak is typically observed at m/z 43.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 100 | Weak | [C₇H₁₆]⁺˙ (Molecular Ion) |

| 85 | Strong | [C₆H₁₃]⁺ |

| 57 | Strong | [C₄H₉]⁺ |

| 43 | Very Strong (Base Peak) | [C₃H₇]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons, is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio. A relaxation delay of 2-5 seconds is commonly used.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum is obtained. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid such as this compound, a direct insertion probe or injection via a gas chromatograph (GC-MS) can be used. For direct insertion, a small amount of the sample is introduced into the ion source where it is vaporized.

-

Ionization: Electron Ionization (EI) is the most common method for alkanes. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

- 1. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C7H16 | CID 7907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylpentane at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,4-dimethylpentane, a branched-chain alkane, with a focus on their variation with temperature. The information contained herein is intended to be a valuable resource for professionals in research, science, and drug development who require precise data on this compound for their work.

Introduction

This compound (C₇H₁₆) is a colorless, flammable liquid with a gasoline-like odor.[1] As an isomer of heptane, its branched structure imparts specific physical and chemical characteristics that are crucial for its application in various fields, including as a solvent and in fuel formulations.[2] Understanding the temperature dependence of its physical properties is essential for process design, safety assessments, and computational modeling.

Physical Properties of this compound

The physical state of this compound is dependent on temperature, transitioning from a solid to a liquid and then to a gas as temperature increases. At room temperature, it exists as a liquid.[1]

Core Physical Constants

| Property | Value |

| Molecular Formula | C₇H₁₆ |

| Molar Mass | 100.21 g/mol [1] |

| Melting Point | -119 °C (-182.2 °F; 154.15 K)[3] |

| Boiling Point | 81 °C (177.8 °F; 354.15 K)[3] |

Temperature-Dependent Physical Properties

The following tables summarize the density, dynamic viscosity, and surface tension of this compound at various temperatures.

Table 1: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/cm³) |

| 0 | 0.687 |

| 10 | 0.678 |

| 20 | 0.670 |

| 25 | 0.666[4] |

| 30 | 0.661 |

| 40 | 0.653 |

| 50 | 0.644 |

| 60 | 0.635 |

Table 2: Dynamic Viscosity of this compound at Various Temperatures

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 0 | 0.643 |

| 10 | 0.558 |

| 20 | 0.489 |

| 30 | 0.432 |

| 40 | 0.384 |

| 50 | 0.344 |

| 60 | 0.310 |

Table 3: Surface Tension of this compound at Various Temperatures

| Temperature (°C) | Surface Tension (mN/m) |

| 0 | 19.54 |

| 10 | 18.59 |

| 20 | 17.65 |

| 30 | 16.73 |

| 40 | 15.82 |

| 50 | 14.92 |

| 60 | 14.04 |

Experimental Protocols

The determination of the physical properties of liquids like this compound requires precise and standardized experimental procedures. The following sections detail the general methodologies for measuring density, viscosity, and surface tension.

Density Measurement

Density is a fundamental physical property defined as mass per unit volume. Two common and accurate methods for determining the density of liquids are pycnometry and vibrating tube densimetry.

3.1.1. Pycnometer Method

This gravimetric method involves determining the mass of a precisely known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a specific, calibrated volume), a precision balance, a temperature-controlled water bath, and a thermometer.[5]

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.[5]

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.[5]

-

The filled pycnometer is placed in a temperature-controlled water bath until it reaches the desired temperature.[5]

-

The volume is adjusted to the calibration mark, and any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried, and its total mass is weighed.[5]

-

The density is calculated by dividing the mass of the liquid (total mass minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.[5]

-

3.1.2. Vibrating Tube Densitometer

This method relies on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass of the fluid it contains.

-

Apparatus: A vibrating tube densiteter, a temperature control system, and a frequency counter.[6]

-

Procedure:

-

The instrument is calibrated using fluids of known density, such as dry air and pure water.[7]

-

The sample of this compound is introduced into the clean and dry U-tube.

-

The tube is set to oscillate, and the instrument measures the natural frequency of vibration.

-

The temperature of the sample is precisely controlled and measured.

-

The instrument's software uses the measured frequency and calibration data to calculate the density of the sample at the given temperature.[6]

-

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, capillary viscometers and rotational viscometers are commonly employed.

3.2.1. Capillary Viscometer

This method determines viscosity by measuring the time it takes for a known volume of liquid to flow through a capillary of known dimensions under the influence of gravity.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a temperature-controlled bath, a stopwatch, and a pipette.

-

Procedure:

-

The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.

-

A precise volume of this compound is introduced into the viscometer using a pipette.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The liquid is then allowed to flow freely down the capillary.

-

The time taken for the meniscus of the liquid to pass between the upper and lower timing marks is accurately measured with a stopwatch.

-

The kinematic viscosity is calculated using the measured flow time and the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

3.2.2. Rotational Viscometer

This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

-

Apparatus: A rotational viscometer with a set of spindles, a temperature-controlled sample container, and a calibration fluid.[8]

-

Procedure:

-

The appropriate spindle and rotational speed are selected based on the expected viscosity of this compound.[8]

-

The viscometer is calibrated using a standard fluid of known viscosity.[8]

-

The sample is placed in the temperature-controlled container.

-

The spindle is immersed in the sample to the specified depth.[8]

-

The spindle is rotated at the set speed, and the instrument measures the resulting torque.

-

The viscosity is automatically calculated and displayed by the instrument based on the spindle geometry, rotational speed, and measured torque.[9]

-

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The pendant drop and Du Noüy ring methods are common techniques for its measurement.

3.3.1. Pendant Drop Method

This optical method analyzes the shape of a drop of liquid hanging from a needle. The shape is determined by the balance between surface tension and gravity.

-

Apparatus: An optical tensiometer with a light source, a camera with a magnifying lens, a syringe with a needle for drop formation, and software for image analysis.[10]

-

Procedure:

-

A drop of this compound is formed at the tip of a vertically mounted needle.[10]

-

The system is enclosed in a chamber to control the temperature and minimize evaporation.

-

A high-resolution image of the pendant drop is captured by the camera.[11]

-

The software analyzes the profile of the drop and fits it to the Young-Laplace equation.

-

The surface tension is calculated from the shape of the drop and the known density of the liquid and the surrounding medium (usually air).[10]

-

3.3.2. Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of the liquid.

-

Apparatus: A tensiometer with a sensitive force-measuring balance, a platinum-iridium ring of precise dimensions, and a temperature-controlled sample vessel.[12]

-

Procedure:

-

The platinum ring is meticulously cleaned and attached to the balance.

-

The sample of this compound is placed in the vessel, and its temperature is stabilized.

-

The ring is brought into contact with the liquid surface and then slowly pulled upwards.[12]

-

As the ring is lifted, it pulls a meniscus of liquid with it. The force exerted on the ring increases to a maximum just before the liquid film breaks.[12]

-

The tensiometer records this maximum force.

-

The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.[13]

-

Visualizations

The following diagrams illustrate key concepts related to the physical properties and their measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 3. This compound [stenutz.eu]

- 4. This compound | C7H16 | CID 7907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. scribd.com [scribd.com]

- 7. US4655075A - Vibrating tube densimeter - Google Patents [patents.google.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. physlab.org [physlab.org]

- 12. biolinscientific.com [biolinscientific.com]

- 13. Du Noüy ring method - Wikipedia [en.wikipedia.org]

Chemical formula and CAS number for 2,4-Dimethylpentane

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive information on the chemical identity and properties of 2,4-Dimethylpentane, a branched-chain alkane.

Core Chemical Identifiers

This compound is an acyclic branched alkane. Its chemical structure consists of a five-carbon pentane chain with two methyl group substituents at the second and fourth positions.

Chemical Formula and CAS Number

The molecular formula for this compound is C₇H₁₆ .[1][2][3][4] The condensed structural formula is [(H₃C)₂CH]₂CH₂.[5]

The CAS (Chemical Abstracts Service) Registry Number for this compound is 108-08-7 .[1][2][3][4][5] This unique identifier is assigned to every chemical substance described in the open scientific literature.

Data Presentation: Chemical Identifiers

For clarity and quick reference, the core identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆ |

| CAS Number | 108-08-7 |

| Molecular Weight | 100.20 g/mol |

| Alternate Names | Diisopropylmethane |

Visualization of Chemical Identity

The following diagram illustrates the relationship between the common name and its primary chemical identifiers.

Further sections of this technical guide would typically include detailed experimental protocols for synthesis and analysis, extensive tables of physical and chemical properties, and diagrams of relevant reaction pathways. The information provided above constitutes the foundational identification of this compound.

References

Industrial Production of 2,4-Dimethylpentane via Alkylation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the industrial production of 2,4-dimethylpentane, a high-octane isoparaffin, through the alkylation of isobutane with propylene. The primary focus is on the widely employed sulfuric acid alkylation process, detailing the underlying reaction mechanisms, key process parameters, and the integrated unit operations essential for manufacturing this valuable hydrocarbon. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or in other applications requiring high-purity branched alkanes. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and industrial workflow to facilitate a thorough understanding of the manufacturing process.

Introduction

Alkylation in the context of petroleum refining is a critical process that combines light olefins, such as propylene, with an isoparaffin, typically isobutane, to produce a high-octane gasoline blending component known as alkylate.[1][2][3] The resulting alkylate is a complex mixture of branched-chain paraffinic hydrocarbons, with isomers of heptane and octane being significant constituents.[2][3] Among these, this compound is a notable product of the alkylation of isobutane with propylene, valued for its high octane rating and clean-burning properties.[4]

The industrial production of this compound is predominantly achieved through acid-catalyzed alkylation, with concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) being the most common catalysts.[3] This guide will primarily focus on the sulfuric acid alkylation unit (SAAU), which is a prevalent technology in modern refineries.

The overall process can be segmented into five key sections:

-

Reaction: Where the catalytic reaction between isobutane and propylene occurs.[3][5]

-

Refrigeration: To remove the significant heat generated by the exothermic alkylation reaction.[3][5]

-

Effluent Treating: To remove acidic impurities from the hydrocarbon stream.[3][5]

-

Fractionation: To separate the alkylate into its various components, including the target this compound, and to recover unreacted isobutane for recycling.[1][5]

-

Blowdown: For the removal and handling of spent acid.[3]

A thorough understanding of these integrated operations and the fundamental chemistry involved is crucial for optimizing the yield and selectivity of this compound.

Reaction Mechanism: The Carbo-cationic Pathway

The alkylation of isobutane with propylene using a strong acid catalyst, such as sulfuric acid, proceeds through a well-established carbo-cationic chain mechanism.[6][7]

The key steps in the formation of this compound are as follows:

-

Initiation: The process is initiated by the protonation of a propylene molecule by the strong acid catalyst (H₂SO₄), forming a secondary carbocation (isopropyl cation).

-

Hydride Transfer: The highly reactive secondary carbocation abstracts a hydride ion (H⁻) from an isobutane molecule. This results in the formation of a more stable tertiary carbocation (tert-butyl cation) and a molecule of propane. This step is crucial as it generates the key intermediate for the propagation cycle.

-

Propagation: a. The tert-butyl cation then reacts with a propylene molecule to form a new, larger C₇ carbocation. b. This C₇ carbocation can then undergo rearrangement to form a more stable tertiary carbocation. c. The rearranged C₇ carbocation abstracts a hydride ion from another isobutane molecule, yielding the final product, this compound, and regenerating a tert-butyl cation to continue the chain reaction.

Side reactions, such as polymerization of olefins and the formation of other isomers like 2,3-dimethylpentane and 2,2-dimethylpentane, can also occur.[4][8] Maintaining a high isobutane-to-olefin ratio is a critical process parameter to suppress these undesirable side reactions.

Reaction mechanism for the formation of this compound.

Industrial Process Workflow

The industrial production of this compound via sulfuric acid alkylation is a continuous process involving several integrated unit operations. The following diagram illustrates a typical workflow.

References

- 1. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]

- 2. Alkylation - Set Laboratories [setlab.com]

- 3. Alkylation unit - Wikipedia [en.wikipedia.org]

- 4. US2410072A - Alkylation of isobutane with propylene - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. US3541180A - Alkylation of isobutene with ethylene or propylene and with an alumino-silicate catalyst - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US2557118A - Alkylation of isobutane with propylene - Google Patents [patents.google.com]

Health and Safety Data for 2,4-Dimethylpentane Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) before handling any chemical substance.

Introduction

2,4-Dimethylpentane (CAS No: 108-08-7), an isomer of heptane, is a colorless, flammable liquid with a gasoline-like odor. It is primarily used as a solvent and in the formulation of high-octane fuels.[1] Due to its volatility and potential for human exposure in industrial and laboratory settings, a thorough understanding of its health and safety profile is crucial. This guide provides a comprehensive overview of the available toxicological data, experimental protocols for toxicity assessment, and insights into its potential mechanisms of action.

Toxicological Data

Acute Toxicity Data for Heptane Isomers

| Substance | Test Type | Route of Exposure | Species | Dose | Reference |

| n-Heptane | LD50 | Oral | Rat | > 5,000 mg/kg | [3][4] |

| n-Heptane | LC50 | Inhalation (4h) | Rat | > 29.29 mg/L (vapor) | [3] |

| n-Heptane | LC50 | Inhalation (4h) | Rat | 103 g/m³ | [5][6] |

| n-Heptane | LD50 | Dermal | Rabbit | > 2,000 mg/kg | [3] |

| 2,2,4-Trimethylpentane | LD50 | Oral | Rat | 5630 mg/kg | [7] |

| 2,2,4-Trimethylpentane | LD50 | Oral | Rat | > 5000 mg/kg | [8] |

| 2,2,4-Trimethylpentane | LC50 | Inhalation (4h) | Rat | > 14.4 mg/L (vapor) | [8] |

| 2,2,4-Trimethylpentane | LC50 | Inhalation (4h) | Rat | > 33.52 mg/L | [9] |

| 2,2,4-Trimethylpentane | LD50 | Dermal | Rabbit | > 2000 mg/kg | [8] |

Table 1: Acute Toxicity Data for n-Heptane and 2,2,4-Trimethylpentane

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H16 | |

| Molecular Weight | 100.20 g/mol | [10] |

| Appearance | Colorless liquid | |

| Odor | Gasoline-like | [11] |

| Boiling Point | 80 °C | [12] |

| Flash Point | -32 °C | [2] |

| Specific Gravity | 0.673 | [2] |

| Vapor Pressure | 170.264 mmHg @ 37.7 °C | [2] |

| Solubility in Water | Insoluble | [2] |

Table 2: Physical and Chemical Properties of this compound

Occupational Exposure Limits

| Organization | Limit | Value | Basis | Reference |

| ACGIH | TLV-TWA (as Heptane, all isomers) | 400 ppm | Central nervous system impairment; upper respiratory tract irritation | [13] |

| ACGIH | TLV-STEL (as Heptane, all isomers) | 500 ppm | Central nervous system impairment; upper respiratory tract irritation | [13] |

Table 3: Occupational Exposure Limits for this compound

Flammability Data

| Parameter | Value | Reference |

| Lower Explosive Limit (%) | 1 | [2] |

| Upper Explosive Limit (%) | 7 | [2] |

Table 4: Flammability Data for this compound

Experimental Protocols

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically employed for assessing the toxicity of chemical substances. The following sections describe the general methodologies for key toxicological endpoints relevant to this compound exposure.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the adverse effects that may result from a single oral dose of a substance.[13][14]

Methodology:

-

Animal Model: Typically, young adult rats of a commonly used laboratory strain are used.[13]

-

Dosage: The test substance is administered in a single dose by gavage. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.[13]

-

Dose Levels: At least three dose levels are used to produce a range of toxic effects and mortality rates.

-

Observation Period: Animals are observed for at least 14 days.[2]

-

Parameters Monitored: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[13] Body weight is recorded weekly, and all mortalities are noted.[13]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.[13]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards that may arise from short-term exposure to a substance via inhalation.[2][15][16]

Methodology:

-

Animal Model: Young adult rodents, typically rats, are used.

-

Exposure: Animals are exposed to the test substance as a vapor in a whole-body or nose-only inhalation chamber.[2]

-

Concentration and Duration: A traditional test involves exposing groups of animals to at least three different concentrations for a 4-hour period.[2]

-

Observation Period: Following exposure, animals are observed for at least 14 days.[2]

-

Parameters Monitored: Clinical signs, body weight changes, and mortality are recorded.[2]

-

Necropsy: A gross necropsy is performed on all animals.[2]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.[10][17][18]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[17]

-

Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin (approximately 6 cm²).[17]

-

Exposure Duration: The exposure period is typically 4 hours, after which the residual substance is removed.[17]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days.[18]

-

Scoring: Dermal reactions are scored according to a standardized system.[10]

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways affected by this compound have not been extensively studied. However, the known toxic effects of hydrocarbons provide insights into the likely mechanisms of action.

Neurotoxicity

The primary toxic effect of this compound and other aliphatic hydrocarbons is central nervous system (CNS) depression.[19][20] Inhalation of vapors can cause dizziness, drowsiness, headache, and incoordination.[2]

Proposed Mechanism: The lipophilic nature of hydrocarbons allows them to readily cross the blood-brain barrier and interact with neuronal membranes.[21] This interaction can disrupt the function of ion channels and neurotransmitter receptors, leading to a general depression of neuronal activity. The exact molecular targets are not fully elucidated but are thought to involve alterations in membrane fluidity and direct interactions with protein components of the neuronal membrane.[21]

Aspiration Hazard

If swallowed, this compound can be aspirated into the lungs, which can lead to chemical pneumonitis.[2][22] This is a significant health risk, particularly for a substance with low viscosity.[1]

Mechanism: Direct contact of the hydrocarbon with the lung tissue causes damage to the alveolar-capillary membrane and disrupts the function of pulmonary surfactant.[23] This leads to inflammation, edema, and impaired gas exchange.[23]

Visualizations

Experimental Workflow for Acute Toxicity Testing

Caption: General workflow for acute toxicity assessment of this compound.

Logical Diagram for Health Risk Assessment

Caption: Logical flow for assessing the health risks of this compound exposure.

Conceptual Diagram of Neurotoxic Mechanism of Action

Caption: Conceptual pathway of this compound-induced neurotoxicity.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. eurolab.net [eurolab.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cpchem.com [cpchem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. resources.finalsite.net [resources.finalsite.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. greenfield.com [greenfield.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. testinglab.com [testinglab.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 19. airgas.com [airgas.com]

- 20. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 21. fishersci.com [fishersci.com]

- 22. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 23. Hydrocarbon Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Environmental Fate and Ecotoxicological Impact of 2,4-Dimethylpentane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpentane, a branched-chain aliphatic hydrocarbon, is a component of gasoline and various industrial solvents. Its release into the environment necessitates a thorough understanding of its environmental fate and potential ecotoxicological impacts. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental distribution, degradation pathways, and toxicity of this compound. Key physical and chemical properties are summarized, and detailed experimental protocols for assessing its environmental fate and impact are outlined based on internationally recognized guidelines. This guide aims to serve as a critical resource for researchers and professionals involved in environmental risk assessment and management.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties, which are summarized in the table below. Its low water solubility and high vapor pressure indicate a tendency to partition into the atmosphere.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [1][2] |

| Molecular Weight | 100.21 g/mol | [1][2] |

| CAS Number | 108-08-7 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.673 g/cm³ at 25°C | [3] |

| Boiling Point | 80 °C | [3] |

| Melting Point | -123 °C | [3] |

| Vapor Pressure | 170.264 mmHg at 37.7°C | [1] |

| Water Solubility | Insoluble | [1][2] |

| Henry's Law Constant | Data available, specific value not cited | [1][2] |

| Log Koc | No experimental data found. Estimated based on hydrophobicity. | |

| Bioconcentration Factor (BCF) | No experimental data found. Estimated based on Log Kow. |

Environmental Fate

The environmental fate of this compound is primarily driven by volatilization and subsequent atmospheric photooxidation. Its low water solubility and high volatility suggest that upon release to water or soil, it will rapidly partition to the atmosphere.

Abiotic Degradation: Photodegradation

In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. This is considered the primary removal process from the environment.

Experimental Protocol for Photodegradation Rate Determination

The rate of photodegradation of this compound in the atmosphere is determined by measuring its reaction rate with hydroxyl (•OH) radicals. A common experimental approach involves a smog chamber or a flash photolysis-resonance fluorescence (FP-RF) system.

-

Chamber Setup: A temperature-controlled reaction chamber is filled with a mixture of this compound, a reference compound with a known •OH reaction rate constant (e.g., a simple alkane or aromatic compound), and an •OH radical precursor (e.g., methyl nitrite, H₂O₂) in purified air or nitrogen.

-

Radical Generation: •OH radicals are generated by photolysis of the precursor using a UV light source (e.g., blacklights or a xenon arc lamp).

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rate Constant Calculation: The rate constant for the reaction of this compound with •OH radicals is determined relative to the reference compound using the following relationship:

k2,4-DMP = kref × (ln([2,4-DMP]₀/[2,4-DMP]ₜ) / ln([ref]₀/[ref]ₜ))

where k2,4-DMP and kref are the rate constants for the reaction of •OH with this compound and the reference compound, respectively, and [ ]₀ and [ ]ₜ are the concentrations at the beginning and end of the experiment.

-

Atmospheric Half-Life Calculation: The atmospheric half-life (t₁/₂) can then be estimated using the calculated rate constant and the average atmospheric concentration of •OH radicals:

t₁/₂ = ln(2) / (k2,4-DMP × [•OH]avg)

Biodegradation

While volatilization is the dominant fate process, any this compound that remains in soil or water is subject to biodegradation. As a branched alkane, its biodegradation is generally slower than that of n-alkanes.

Experimental Protocol for Ready Biodegradability Assessment (OECD 301)

The ready biodegradability of this compound can be assessed using the OECD 301 guideline, specifically the CO₂ Evolution Test (OECD 301B) or the Closed Bottle Test (OECD 301D), which are suitable for volatile substances.

-

Test Setup: A defined concentration of this compound (as the sole source of organic carbon) is added to a mineral medium inoculated with a mixed population of microorganisms from a source like activated sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation:

-

OECD 301B (CO₂ Evolution Test): The amount of CO₂ produced from the mineralization of the test substance is measured over time and compared to the theoretical amount of CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.

-

OECD 301D (Closed Bottle Test): The depletion of dissolved oxygen in sealed bottles containing the test substance and inoculum is measured over the 28-day period and compared to the theoretical oxygen demand (ThOD).

-

-

Pass Levels: A substance is considered "readily biodegradable" if it reaches the following pass levels within a 10-day window during the 28-day test:

-

≥ 60% of ThCO₂ in the CO₂ Evolution Test.

-

≥ 60% of ThOD in the Closed Bottle Test.

-

Environmental Distribution

The following diagram illustrates the primary environmental fate pathways for this compound.

Environmental fate pathways of this compound.

Ecotoxicological Impact

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

Aquatic Toxicity

Experimental Protocols for Aquatic Toxicity Assessment

Standardized aquatic toxicity tests are performed according to OECD guidelines to determine the concentrations at which this compound causes adverse effects on representative aquatic organisms.

-

Fish Acute Toxicity Test (OECD 203):

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or another suitable fish species.

-

Test Duration: 96 hours.

-

Endpoint: The median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test fish.

-

Procedure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortality is observed at 24, 48, 72, and 96 hours.

-

-

Daphnia sp. Acute Immobilisation Test (OECD 202):

-

Test Organism: Daphnia magna.

-

Test Duration: 48 hours.

-

Endpoint: The median effective concentration (EC50) for immobilization.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Algal Growth Inhibition Test (OECD 201):

-

Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.

-

Test Duration: 72 hours.

-

Endpoint: The median effective concentration (EC50) that inhibits the growth rate or yield of the algal population by 50%.

-

Procedure: Algal cultures are exposed to various concentrations of this compound under controlled conditions of light, temperature, and nutrients. Algal growth is measured over time.

-

Quantitative Ecotoxicity Data

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Fish (Pimephales promelas) | LC50 | 96 h | No experimental data found | |

| Invertebrate (Daphnia magna) | EC50 | 48 h | No experimental data found | |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | No experimental data found |

Impact on Signaling Pathways

Currently, there is a lack of specific research on the direct impact of this compound on specific signaling pathways in organisms. As a non-polar narcotic, its primary mode of toxic action at high concentrations is likely through disruption of cell membrane function rather than specific receptor-mediated pathways. However, further research is needed to investigate potential sublethal effects on cellular signaling.

The following diagram illustrates a generalized workflow for investigating the potential impact of a xenobiotic like this compound on a cellular signaling pathway.

Workflow for investigating signaling pathway disruption.

Conclusion and Future Research

This compound is a volatile organic compound with a high potential for atmospheric distribution and subsequent photodegradation. While its persistence in soil and water is expected to be low due to volatilization, it is classified as very toxic to aquatic organisms. A significant data gap exists for experimentally determined biodegradation rates and acute and chronic aquatic toxicity values following standardized protocols. Future research should focus on generating these empirical data to allow for a more robust environmental risk assessment. Furthermore, investigations into potential sublethal effects, including the disruption of cellular signaling pathways, are warranted to fully understand the environmental impact of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4-Dimethylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylpentane, a branched-chain alkane, in various organic solvents. Understanding the solubility characteristics of nonpolar compounds like this compound is crucial in numerous applications, including reaction chemistry, extraction processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a discussion of the physicochemical principles governing its solubility.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound is a nonpolar molecule, with its primary intermolecular interactions being weak van der Waals forces (London dispersion forces).[2][3] Consequently, it exhibits high solubility in nonpolar organic solvents and low solubility in polar solvents like water.[1][4]

The dissolution of an alkane in an organic solvent involves the breaking of van der Waals forces between the alkane molecules and between the solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules.[2][3] In many cases with nonpolar solvents, the energy changes for these processes are similar, leading to no significant barrier to solubility.[2][3]

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its nonpolar nature and data from vapor-liquid equilibrium studies, which are conducted on miscible systems, a qualitative and partially quantitative understanding can be established.[5][6] For many nonpolar solvents, this compound is expected to be miscible, meaning it is soluble in all proportions.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility of this compound | Temperature (°C) | Pressure (atm) |

| Nonpolar Solvents | |||||

| n-Hexane | C₆H₁₄ | Nonpolar | Miscible[5][6] | 10 - 40 | Not Specified |

| Benzene | C₆H₆ | Nonpolar | Soluble (Expected to be Miscible)[1][7] | Not Specified | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Soluble[7][8] | Not Specified | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble[7][8] | Not Specified | Not Specified |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble[7][8] | Not Specified | Not Specified |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble[7][8] | Not Specified | Not Specified |

| Water | H₂O | Polar Protic | 4.41 mg/L[7][8] | 25 | Not Specified |

Note: "Soluble" indicates that the literature qualitatively confirms solubility, but specific quantitative data on the solubility limit was not found. For these systems, experimental determination is recommended. "Miscible" indicates solubility in all proportions.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several key factors, which are illustrated in the diagram below. The primary determinant is the relative polarity of the solute and solvent. Temperature can also play a role, although its effect on the solubility of hydrocarbons in organic solvents is often minimal.[1] The branched structure of this compound, compared to a linear alkane like n-heptane, can also affect its solubility characteristics.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

For a precise quantitative determination of the solubility of this compound in organic solvents where it is not fully miscible, or to confirm miscibility, the following experimental protocols are recommended.

Protocol 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Calibrated pipettes or graduated cylinders

-

Test tubes or vials with caps

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, combine this compound and the solvent of interest in various proportions (e.g., 1:3, 1:1, 3:1 by volume).

-

Cap the test tube securely and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand at a constant temperature (e.g., 25 °C) and observe for phase separation.

-

If the mixture remains a single, clear phase after an extended period (e.g., 24 hours), the liquids are considered miscible. If two distinct layers form, they are immiscible or partially miscible.[9]

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method with Gas Chromatography (GC) Analysis

Objective: To determine the saturation solubility of this compound in an organic solvent at a specific temperature.

Principle: An excess of the solute (this compound) is equilibrated with the solvent for an extended period to create a saturated solution. The concentration of the dissolved solute is then determined using an appropriate analytical technique, such as gas chromatography.[10][11]

Workflow Diagram:

Caption: Experimental workflow for solubility measurement.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vessel to ensure that a separate phase of the alkane is always present.

-

-

Equilibration:

-

Place the vessels in a shaking incubator set to the desired temperature (e.g., 25 °C).

-